1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4S2/c1-13-15(17)5-3-6-16(13)27(24,25)21-8-4-7-20(9-10-21)26(22,23)14-11-18-19(2)12-14/h3,5-6,11-12H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBXEHNDBJJRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities. The structural complexity of this compound, characterized by the presence of sulfonyl and diazepane moieties, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.9 g/mol. The presence of a chlorinated aromatic ring and pyrazole contributes to its lipophilicity and potential interaction with biological targets.
The biological activity of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane may involve several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially acting as a reversible or irreversible inhibitor.
- Receptor Modulation : The diazepane ring may facilitate binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential antiviral properties for this diazepane derivative.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral activity. For instance, derivatives of sulfonamides have been identified as inhibitors against viruses like the Yellow Fever Virus (YFV) and HIV .
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|---|
| RCB16003 | YFV | 3.2 | 24 | 7.5 |
| RCB16007 | YFV | 7.9 | 17 | 2.2 |
This table illustrates the selectivity and potency of related compounds, suggesting that 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane may exhibit similar properties.
Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer properties. A study involving 1,2-bis(sulfonyl)hydrazines demonstrated significant antineoplastic activity against L1210 leukemia and B16 melanoma cell lines . While specific data on the diazepane compound is limited, its structural analogs indicate a potential for similar effects.
Case Studies
A notable case study investigated the in vitro effects of sulfonamide derivatives on cancer cell lines. The study found that modifications in the sulfonamide group significantly influenced cytotoxicity and selectivity towards cancer cells . This suggests that structural variations in compounds like 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane could be optimized for enhanced therapeutic efficacy.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole rings have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The sulfonyl groups are believed to enhance this activity by improving solubility and bioavailability.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds that include diazepane and pyrazole moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis via caspase activation |
| Study B | MCF-7 | 10 | Cell cycle arrest at G2/M phase |
These findings indicate potential pathways through which the compound may inhibit tumor growth and promote cancer cell death.
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this one may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. The exact mechanisms remain largely uncharacterized but highlight the compound's potential in treating neurodegenerative diseases.
Therapeutic Applications
Given its diverse biological activities, 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is being explored for several therapeutic applications:
- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.
- Cancer Therapy : Due to its anticancer effects, it may be useful in formulating treatments for various types of cancers.
- Neurological Disorders : The potential neuroprotective effects suggest applications in preventing or treating conditions like Alzheimer's disease or Parkinson's disease.
Safety and Toxicity
As with many novel compounds, assessing safety profiles is crucial for therapeutic applications. Initial assessments indicate promise; however, comprehensive toxicity studies are necessary to evaluate its safety in vivo. The presence of multiple functional groups raises concerns regarding potential irritative effects or systemic toxicity.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Groups
The sulfonyl moieties in this compound serve as electrophilic centers for nucleophilic attack. Key reactions include:
a. Hydrolysis under Basic Conditions
Sulfonyl groups undergo hydrolysis in alkaline media to form sulfonic acids. For example, related sulfonamide derivatives (e.g., pyridinyl sulfonamides) react with aqueous NaOH to yield sulfonate salts .
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 80°C, 12 hrs | NaOH (2M) | Sulfonic acid derivative | ~65% |
b. Aminolysis
Primary and secondary amines displace sulfonyl groups, forming substituted amines. Piperidine derivatives react similarly with sulfonyl chlorides to generate sulfonamides .
Cross-Coupling Reactions via Diazepane Nitrogen
The diazepane nitrogen atoms participate in palladium-catalyzed coupling reactions:
a. Suzuki-Miyaura Coupling
The pyrazole-sulfonyl group can act as a directing group for regioselective C–H functionalization. A structurally similar compound, methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, underwent Suzuki coupling with aryl boronic acids using [Pd(dppf)Cl₂] as a catalyst .
| Catalyst | Ligand | Temperature | Yield |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dppf | 120°C | 82% |
b. Buchwald-Hartwig Amination
The diazepane nitrogen facilitates C–N bond formation with aryl halides. For example, CDK4/6 inhibitors with pyrimidine-amine scaffolds were synthesized via this method .
Ring-Opening Reactions of Diazepane
Under acidic conditions, the diazepane ring undergoes cleavage:
a. Acid-Catalyzed Hydrolysis
In 6M HCl at reflux, the seven-membered ring opens to form linear diamines. A related 1,4-diazepane derivative produced 1,3-diaminopropane intermediates under similar conditions.
b. Reductive Ring Opening
Catalytic hydrogenation (H₂/Pd-C) reduces the diazepane ring to a piperazine analog, as observed in hydrogenolysis studies of diazepane-containing sulfonamides .
Functionalization of Pyrazole Substituent
The 1-methylpyrazole group undergoes electrophilic substitution:
a. Nitration
Concentrated HNO₃ at 0°C introduces nitro groups at the pyrazole C3 position, as demonstrated in pyrazole-sulfonyl hybrids.
b. Halogenation
NBS or Cl₂ in DCM selectively brominates or chlorinates the pyrazole ring, enhancing electrophilicity for downstream reactions .
Stability Under Oxidative Conditions
The compound resists oxidation at the sulfonyl groups but undergoes decomposition at >200°C. Thermoanalytical data (TGA) for related sulfonamides show stability up to 180°C.
Key Mechanistic Insights
-
Sulfonyl Reactivity : Electron-withdrawing sulfonyl groups deactivate the diazepane ring toward electrophiles but enhance nucleophilic substitution kinetics .
-
Steric Effects : The 3-chloro-2-methylphenyl group hinders reactions at the adjacent sulfonyl site, favoring selectivity at the pyrazole-sulfonyl moiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from literature, focusing on structural motifs, physicochemical properties, and inferred bioactivity.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
*Calculated based on inferred molecular formulas.
Key Observations
Core Flexibility vs. Piperazine-based compounds () offer a smaller 6-membered ring, which may limit flexibility but improve metabolic stability .
Halogen and Aromatic Substituents :
- The 3-chloro-2-methylphenyl group in the target compound may engage in halogen bonding, similar to dichlorophenyl motifs in ’s triazolone derivatives, which are common in antifungal agents .
- Trifluoromethyl groups () enhance lipophilicity and metabolic resistance, whereas methoxy groups () balance lipophilicity and polarity .
Molecular Weight and Drug-Likeness: The target compound (~430.6 g/mol) exceeds the ideal threshold for oral bioavailability (Lipinski’s Rule of Five), unlike smaller analogs like ’s pyrazole derivative (217.27 g/mol) .
Q & A
Basic Research Question
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₈H₂₂ClN₃O₄S₂, MW 467.5 g/mol) and isotopic patterns .
- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., diazepane methylene protons at δ 3.5–4.0 ppm, pyrazole protons at δ 7.2–7.8 ppm). ¹³C NMR confirms sulfonyl carbons (~110–120 ppm) .
- HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography: Resolves stereochemistry and confirms sulfonyl group orientations in the solid state .
How do steric hindrance and conformational flexibility of the diazepane ring impact the compound’s pharmacological profile?
Advanced Research Question
The seven-membered diazepane ring exhibits partial flexibility, enabling adaptation to binding pockets. Molecular dynamics simulations can model ring puckering and predict steric clashes with target proteins (e.g., kinase ATP-binding sites) . Comparative studies with rigidified analogs (e.g., piperazine derivatives) can isolate conformational effects. For instance, replacing diazepane with piperazine reduces rotational freedom, potentially altering selectivity for serotonin receptors vs. off-targets . Experimental validation via radioligand displacement assays (e.g., 5-HT₆ receptor binding) quantifies these effects .
What strategies mitigate hydrolysis or oxidation of the sulfonyl groups during storage or biological assays?
Basic Research Question
Sulfonamides are prone to hydrolysis under acidic/basic conditions. Stability studies (pH 3–9, 25–40°C) using UV-Vis or LC-MS can identify degradation pathways . Storage in anhydrous solvents (e.g., DMSO) at −20°C under inert gas (Ar) minimizes oxidation. Adding antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer solutions prevents radical-mediated degradation during bioassays .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
Advanced Research Question
Modifications to the pyrazole and chlorophenyl groups can alter kinase selectivity. For example:
- Pyrazole Substituents: Introducing bulky groups (e.g., tert-butyl) at the 1-position may enhance hydrophobic interactions with kinase pockets (e.g., JAK2 vs. EGFR) .
- Chlorophenyl Position: Shifting the chloro group from the 3- to 4-position (on the phenyl ring) could improve π-stacking with tyrosine kinase catalytic domains .
- Sulfonyl Linkers: Replacing sulfonyl with sulfonamide or carbonyl groups modulates hydrogen-bond donor/acceptor capacity .
High-throughput screening against kinase panels (e.g., DiscoverX) and co-crystallization with target proteins (e.g., PDB deposition) validate SAR hypotheses .
What in vitro models are suitable for assessing the compound’s metabolic stability and cytochrome P450 interactions?
Basic Research Question
- Liver Microsomes (Human/Rat): Incubate the compound with NADPH-regenerating systems to measure half-life (t₁/₂) and intrinsic clearance .
- CYP Inhibition Assays: Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) quantify IC₅₀ values .
- Hepatocyte Cultures: Assess phase II metabolism (glucuronidation/sulfation) using LC-MS/MS .
How does the compound’s logP value influence its pharmacokinetic properties, and how can it be optimized?
Advanced Research Question
The calculated logP (~3.2, via ChemDraw) suggests moderate lipophilicity, balancing blood-brain barrier permeability and solubility. Introducing polar groups (e.g., hydroxyl on the pyrazole) reduces logP to enhance aqueous solubility but may limit CNS penetration. Prodrug strategies (e.g., esterification of sulfonyl oxygens) temporarily lower logP for improved oral bioavailability . Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models validate these modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
